molecular formula C8H4BrF3N2 B2626510 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1934574-07-8

6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2626510
CAS RN: 1934574-07-8
M. Wt: 265.033
InChI Key: LDSWYZBPNULBTG-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1934574-07-8 . It has a molecular weight of 265.03 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes this compound, has been a topic of research in the agrochemical and pharmaceutical industries . A one-pot multigram synthesis of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine starting from 2-fluoropyridine using directed ortho metalation (DoM) technique has been described .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines have been studied extensively. For instance, the ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.7±0.1 g/cm3, a boiling point of 209.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C .

Scientific Research Applications

Spectroscopic and Theoretical Studies

6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives have been studied for their spectroscopic properties. For instance, 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to understand the optimized geometric structure of the molecule. Its non-linear optical (NLO) properties were also determined, along with the evaluation of the HOMO-LUMO energies using time-dependent DFT methods. Additionally, its interaction with DNA and antimicrobial activities were explored (Vural & Kara, 2017).

Synthesis and Application in Heterocyclic Chemistry

Several studies have focused on the synthesis of various heterocyclic compounds using derivatives of this compound. For example, a study demonstrated the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using a trifluoromethyl-containing building block (Khlebnikov et al., 2018). Another research highlighted the construction of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, illustrating the compound's utility in creating diverse molecular structures with potential biological activity (Abdel‐Latif et al., 2019).

Functional Material Development

The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied for developing agrochemicals and functional materials. Various amino groups were introduced onto this molecule to form multidentate agents. The derivatives were converted into compounds with potential fungicidal activity, demonstrating the material's applicability in agriculture and material science (Minakata et al., 1992).

Chemical Synthesis and Modification

This compound and its related compounds have been extensively used in chemical synthesis and modification. Studies have shown their application in the regioselective synthesis of carboxylic acids and their transformation into various chemically modified structures. This highlights the compound's versatility in chemical synthesis (Cottet et al., 2004).

Advanced Synthesis Techniques

Advanced synthesis techniques such as Fischer indole cyclization and microwave-assisted synthesis have been applied to create derivatives of this compound. These methods enable the efficient creation of complex heterocyclic frameworks, demonstrating the compound's role in facilitating innovative synthetic routes (Alekseyev et al., 2015).

Bio-Evaluation and Biological Applications

There is also interest in the bio-evaluation of derivatives of this compound. Studies have synthesized novel compounds for evaluation against bacterial and fungal strains, indicating the potential biological applications of these molecules (Jha & Atchuta Ramarao, 2017).

Safety and Hazards

The compound is considered hazardous and precautions should be taken to avoid contact with skin and eyes, formation of dust and aerosols, and exposure . It has been assigned the GHS07 pictogram and the hazard statements H302-H315-H319-H335 .

Future Directions

Trifluoromethylpyridines, including 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, are expected to find many novel applications in the future due to their unique properties . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

properties

IUPAC Name

6-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSWYZBPNULBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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